

Foreword: The Role of Chiral Building Blocks in Modern Synthesis

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Compound of Interest

Compound Name: (S)-Dimethyl 2-hydroxysuccinate

Cat. No.: B019899

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In the landscape of contemporary drug discovery and materials science, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms within a molecule can dictate its biological activity, toxicity, and physical properties. **(S)-Dimethyl 2-hydroxysuccinate**, also known as Dimethyl L-(-)-malate, represents a quintessential chiral building block—a versatile and readily accessible starting material that provides a gateway to complex, stereochemically defined target molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers and scientists who leverage such synthons to innovate in their respective fields.

Chemical Identity and Molecular Architecture

(S)-Dimethyl 2-hydroxysuccinate is the dimethyl ester of L-malic acid. Its structure is characterized by a four-carbon succinate backbone, functionalized with a hydroxyl group at the C2 position and two methyl ester groups at C1 and C4. The "(S)" designation denotes the specific stereoconfiguration at the chiral center (C2), which is crucial for its utility in asymmetric synthesis.

Key Identifiers:

- IUPAC Name: Dimethyl (2S)-2-hydroxybutanedioate
- Synonyms: Dimethyl L-(-)-malate, L-(-)-Malic Acid Dimethyl Ester[1], (S)-(-)-Dimethyl malate[2]

- CAS Number: 617-55-0[1][2]
- Molecular Formula: C₆H₁₀O₅[1]
- Molecular Weight: 162.14 g/mol [1][2]
- InChI Key: YSEKNCXYRGKTBK-BYPYZUCNSA-N[2]
- Canonical SMILES: COC(=O)C--INVALID-LINK--C(=O)OC[1]

The presence of a hydroxyl group, two ester functionalities, and a defined stereocenter makes this molecule a highly valuable synthon for introducing chirality and versatile functional handles into larger molecules.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are fundamental for the identification, handling, and application of any chemical compound.

Physical Properties

The macroscopic properties of **(S)-Dimethyl 2-hydroxysuccinate** are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and appropriate storage protocols.

| Property | Value | Source(s) |
|---|---|-----------|
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 104-108 °C @ 1 mm Hg | [2] |
| Density | 1.232 g/mL at 20 °C | [2] |
| Refractive Index (n _{20/D}) | 1.435 - 1.441 | [2] |
| Optical Rotation ([α] _{20/D}) | -6.5° (neat) | [2] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [2] |
| Storage Temperature | 2-8°C | [2] |

Causality Insight: The negative sign of the optical rotation (levorotatory) is a direct consequence of the (S)-configuration at the chiral center and how it interacts with plane-polarized light.[3] The relatively high boiling point and density are attributable to the polar ester and hydroxyl groups, which lead to significant intermolecular dipole-dipole interactions.

Computational Data

Computational models provide valuable predictions of a molecule's behavior in various chemical and biological systems.

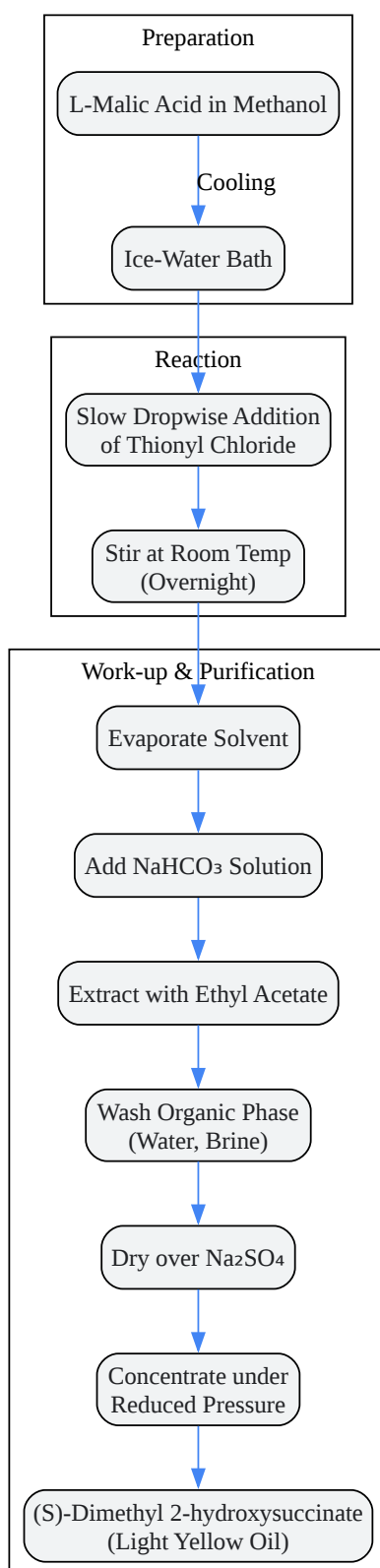
| Descriptor | Predicted Value | Source |
|---------------------------------------|----------------------|--------|
| Topological Polar Surface Area (TPSA) | 72.83 Å ² | [1] |
| LogP (Octanol-Water Partition Coeff.) | -0.9166 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bonds | 3 | [1] |

Expertise Note: The low LogP value indicates a high degree of hydrophilicity, consistent with its polar functional groups. The TPSA is a key predictor of drug transport properties, suggesting this molecule and its derivatives may have moderate cell permeability.

Synthesis Protocol: Fischer Esterification of L-Malic Acid

The most common and efficient synthesis of **(S)-Dimethyl 2-hydroxysuccinate** is the direct Fischer esterification of its parent carboxylic acid, L-malic acid. This reaction utilizes an excess of methanol as both a reagent and a solvent, with a strong acid catalyst. Thionyl chloride is often preferred as it reacts with methanol to generate HCl in situ, avoiding the addition of water, and its byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.^[2]

Logical Workflow for Synthesis



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Caption: Workflow for the synthesis of **(S)-Dimethyl 2-hydroxysuccinate**.

Step-by-Step Experimental Methodology

Self-Validating Protocol: This protocol includes an in-process control (TLC monitoring) to ensure the reaction proceeds to completion before initiating the work-up, thereby maximizing yield and purity.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve L-malic acid (e.g., 59.9 g, 0.45 mol) in methanol (400 mL). Cool the solution in an ice-water bath.^[2]
- **Reagent Addition:** Slowly add thionyl chloride (117 g, 0.98 mol) dropwise to the stirred solution, maintaining the temperature below 10°C.
 - **Causality:** The slow addition is critical to control the exothermic reaction between thionyl chloride and methanol.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) overnight.^[2]
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate:methanol (10:1) mobile phase until the starting material (L-malic acid) is no longer visible.^[2]
- **Solvent Removal:** Once the reaction is complete, remove the excess methanol and volatile byproducts under reduced pressure using a rotary evaporator.^[2]
- **Aqueous Work-up:** To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize any remaining acid.
 - **Trustworthiness:** This neutralization step is crucial to prevent acid-catalyzed hydrolysis of the ester product during extraction.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).^[2]
- **Washing:** Combine the organic layers and wash sequentially with water (3 x 80 mL) and saturated brine (3 x 80 mL) to remove any remaining inorganic salts and water-soluble

impurities.^[2]

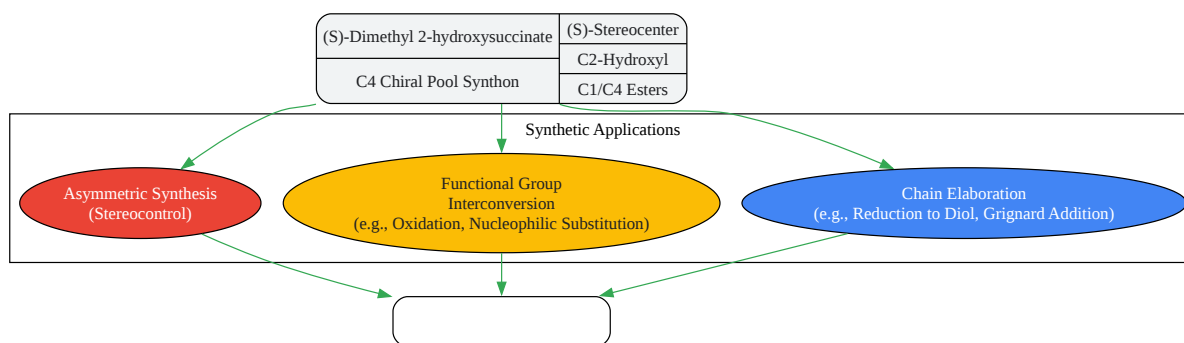
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate under reduced pressure to yield the final product, **(S)-Dimethyl 2-hydroxysuccinate**, as a light yellow oil. A typical reported yield is around 98%.^[2]

Applications in Asymmetric Synthesis

The true value of **(S)-Dimethyl 2-hydroxysuccinate** lies in its application as a chiral precursor. Its functional groups can be selectively manipulated to build complex molecular frameworks with high stereochemical control.

- Chiral Synthon: It serves as a versatile C4 building block. The stereocenter is already set, allowing chemists to elaborate the rest of the molecule without the need for a separate asymmetric induction step.
- Pharmaceutical Intermediates: This chiral synthon has been instrumental in preparing key intermediates for biologically active molecules. Notable examples include the synthesis of cytochrome P450 metabolites of arachidonic acid and the development of cyclic sulfolanes that exhibit potential as HIV-1 protease inhibitors.^[2]

Logical Relationship of Functional Groups to Applications



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Caption: Utility of functional groups in **(S)-Dimethyl 2-hydroxysuccinate**.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent.

- GHS Hazard Classification:
 - Pictograms: GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Harmful/Irritant)[2]
 - Signal Word: Danger[2]
 - Hazard Statements: H226 (Flammable liquid and vapor), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage)[2]
- Handling and Personal Protective Equipment (PPE):
 - Work in a well-ventilated area, preferably a chemical fume hood.

- Wear appropriate PPE, including safety glasses with side-shields or goggles, nitrile rubber gloves, and a lab coat.[4][5]
- Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]
- Keep away from heat, sparks, and open flames.[5]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
 - The recommended storage temperature is 2-8°C to maintain stability and purity.[2]
 - Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
- Disposal:
 - Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

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